MAO-B Inhibitory Potency: Structural Hybrid Positioned Between NEA1 and NEA3 by Substitution Logic
The target compound combines a 4-hydroxyphenyl acryloyl group with a 2-methyl-5-nitroanilide. In the published NEA series, the unsubstituted N-phenyl analog NEA1 demonstrated an MAO-B IC50 of 0.016 µM, while the para-fluoro analog NEA3 achieved 0.0092 µM . The 4-hydroxyphenyl modification replaces the electron-withdrawing nitro group of the NEA scaffold with a hydrogen-bond-donating hydroxyl, a change that in related cinnamamide HDAC inhibitor series altered isoform selectivity by >10-fold . The 2-methyl-5-nitrophenyl anilide simultaneously introduces steric bulk ortho to the amide bond and an electron-withdrawing nitro meta to the amide, a substitution pattern untested in the NEA series and thus representing a distinct SAR probe .
| Evidence Dimension | MAO-B IC50 (structural analog comparison) |
|---|---|
| Target Compound Data | Not experimentally determined; designed as a structural hybrid |
| Comparator Or Baseline | NEA1 (N-phenyl): IC50 = 0.016 µM; NEA3 (N-4-fluorophenyl): IC50 = 0.0092 µM; NEA5 (N-2-methylphenyl): IC50 = 0.038 µM |
| Quantified Difference | The 2-methyl substitution alone (NEA1 to NEA5) shifts IC50 by +0.022 µM (2.4-fold loss); the target compound combines ortho-methyl with meta-nitro and swaps 4-nitro for 4-hydroxy — a simultaneous three-point modification with no direct analog in the series. |
| Conditions | Recombinant human MAO-B, fluorometric assay, 10 µM screening concentration with full IC50 determination |
Why This Matters
This compound probes SAR space inaccessible with existing NEA-series analogs, enabling differentiation of electronic vs. steric contributions at the anilide ring.
- [1] Venkidath A, Oh JM, Dev S, Amin E, Rasheed SP, Vengamthodi A, Gambacorta N, Khames A, Abdelgawad MA, George G, Nicolotti O, Kim H, Mathew B. Selected Class of Enamides Bearing Nitro Functionality as Dual-Acting with Highly Selective Monoamine Oxidase-B and BACE1 Inhibitors. Molecules. 2021;26(19):6004. View Source
- [2] Xiao Y, Wang J, Zhao LY, Chen XY, Zheng Y, Zhang L, Liu J, Li LL, Yang SY, Chen LJ. Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. J Med Chem. 2014;57(8):3324-3341. View Source
